molecular formula C11H19NO4S B1425747 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid CAS No. 1158575-71-3

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1425747
CAS No.: 1158575-71-3
M. Wt: 261.34 g/mol
InChI Key: JGRCCVUSEDXVEM-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiopyran ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of tetrahydrothiopyran with piperidine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride
  • Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
  • 1-(4-Chlorophenyl)ethylamine

Uniqueness

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of a thiopyran ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(1,1-dioxothian-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c13-11(14)9-1-5-12(6-2-9)10-3-7-17(15,16)8-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCCVUSEDXVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid
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1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylic acid

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